molecular formula C21H21N3O4 B2864920 N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891867-48-4

N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No. B2864920
CAS RN: 891867-48-4
M. Wt: 379.416
InChI Key: OJXOPQJPHWGRMB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

One area of research involves the detailed structural analysis of similar compounds, where the crystal structure of related molecules has been determined. For instance, the study on capsaicinoids, which share some structural similarities with the compound , reveals insights into their crystal structure and intermolecular interactions, highlighting the importance of structural analysis in understanding compound properties and potential applications (Park et al., 1995).

Potential Biological Activities

Research into compounds with structural similarities to N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide often focuses on their biological activities. For example, compounds derived from 4-antipyrine, known for a range of biological activities including analgesic, antibacterial, and anti-inflammatory effects, highlight the potential for similar compounds to possess significant biological relevance (Narayana et al., 2016).

Chemical Synthesis and Optimization

The synthesis of related compounds, such as N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the chemical synthesis and optimization processes that could be applicable to the synthesis of N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide. This includes exploring different acyl donors and optimizing reaction conditions to improve yield and selectivity (Magadum & Yadav, 2018).

Coordination Chemistry and Antioxidant Activity

The study of coordination complexes constructed from pyrazole-acetamide derivatives, which have been synthesized and characterized for their structural aspects and potential antioxidant activity, illustrates the intersection of coordination chemistry and biological potential in research. This suggests a pathway for exploring the applications of similar compounds in both chemical and biological contexts (Chkirate et al., 2019).

Catalytic and Synthetic Applications

Research on the green synthesis of related compounds, such as the hydrogenation process to produce N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for dye production, highlights the catalytic and synthetic applications of similar compounds. This includes the development of novel catalysts and the optimization of reaction conditions for efficiency and selectivity (Zhang, 2008).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-7-8-16(11-15(14)2)22-19(25)13-23-9-10-24(21(27)20(23)26)17-5-4-6-18(12-17)28-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXOPQJPHWGRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

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